

A Comparative Guide to Synthetic REV-ERB Agonists: SR9009 and Next-Generation Alternatives

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Compound of Interest

Compound Name: SR9186

Cat. No.: B609158

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An objective analysis of REV-ERB α and REV-ERB β modulators for researchers, scientists, and drug development professionals.

This guide provides a comprehensive comparison of commonly used and novel synthetic REV-ERB agonists, with a primary focus on SR9009 and its evolution to more potent and specific compounds. While the initial topic of interest included **SR9186**, it is crucial to clarify that **SR9186** is not a REV-ERB agonist but a selective CYP3A4 inhibitor[1]. Therefore, a direct comparison of its REV-ERB activity with SR9009 is not scientifically valid. This guide will instead focus on a comparative analysis of well-characterized REV-ERB agonists: SR9009, SR9011, and the newer compound STL1267, providing supporting experimental data to objectively assess their performance.

Introduction to REV-ERB and its Pharmacological Modulation

The nuclear receptors REV-ERB α (NR1D1) and REV-ERB β (NR1D2) are critical components of the mammalian circadian clock.[2][3] They function as transcriptional repressors, playing a pivotal role in regulating the expression of core clock genes, such as BMAL1 and CLOCK.[4] Beyond their role in maintaining circadian rhythm, REV-ERBs are key regulators of various physiological processes, including lipid and glucose metabolism, inflammation, and adipogenesis.[5][6][7] The discovery of heme as the physiological ligand for REV-ERBs opened

the door to the development of synthetic ligands that can pharmacologically modulate their activity, offering therapeutic potential for metabolic diseases, sleep disorders, and inflammatory conditions.[8]

SR9009 emerged as a first-generation synthetic REV-ERB agonist with in vivo activity, demonstrating the therapeutic promise of targeting this pathway.[4] However, the field has since evolved, with the development of new compounds aiming for improved potency, specificity, and pharmacokinetic properties.

Comparative Analysis of REV-ERB Agonists

This section provides a detailed comparison of SR9009 with other notable REV-ERB agonists. The data presented is compiled from various in vitro and in vivo studies.

Table 1: In Vitro Potency and Efficacy of REV-ERB Agonists

Compound	Target(s)	Assay Type	IC50 (nM)	Efficacy	Reference(s)
SR9009	REV-ERB α , REV-ERB β	GAL4-REV- ERB α cotransfectio n	670	Potent repressor	
GAL4-REV- ERB β cotransfectio n	800	Potent repressor	[9]		
Bmal1 promoter- luciferase	710	Potent repressor	[9]		
SR9011	REV-ERB α , REV-ERB β	GAL4-REV- ERB α cotransfectio n	790	Potent repressor	[9]
GAL4-REV- ERB β cotransfectio n	560	Potent repressor	[9]		
Bmal1 promoter- luciferase	620	Potent repressor	[9]		
STL1267	REV-ERB α , REV-ERB β	NCoR ID1 recruitment to REV-ERB α (FRET)	~190	~2x more efficacious than SR9009	[5]
REV-ERB α radioligand binding	Ki = 160	High affinity	[10]		

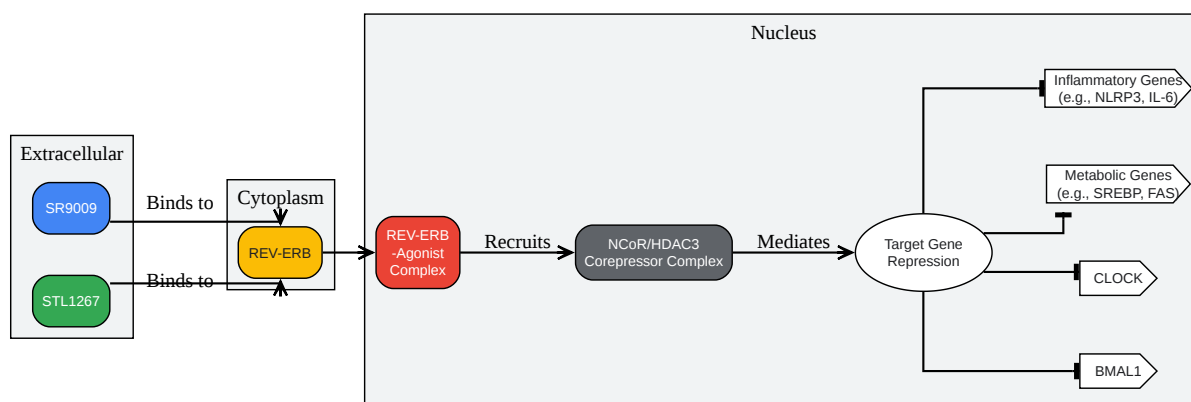
Table 2: Summary of In Vivo Effects of REV-ERB Agonists

Compound	Model	Key Findings	Reference(s)
SR9009	Diet-induced obese mice	Reduced fat mass, improved dyslipidemia and hyperglycemia.	[4] [5]
Mice (circadian behavior)	Altered circadian locomotor activity.	[4]	
Mice (inflammation model)	Suppressed expression of pro-inflammatory cytokines.	[11]	
SR9011	Diet-induced obese mice	Reduced fat mass, improved dyslipidemia and hyperglycemia.	[5]
Mice (circadian behavior)	Altered circadian locomotor activity.	[4]	
STL1267	Mice (inflammatory pain model)	Reduced footpad inflammation more effectively than SR9009.	[11]
Mice (pharmacokinetics)	Improved bioavailability in liver, skeletal muscle, adipose tissue, and brain compared to SR9009.	[5]	

Signaling Pathways and Experimental Workflows

REV-ERB Signaling Pathway

REV-ERB agonists enhance the natural function of REV-ERB as a transcriptional repressor. Upon ligand binding, REV-ERB undergoes a conformational change that facilitates the recruitment of the nuclear receptor corepressor (NCoR) complex, which includes histone deacetylase 3 (HDAC3).^{[5][11]} This complex then binds to REV-ERB response elements (RevREs) in the promoter regions of target genes, leading to chromatin condensation and transcriptional repression.

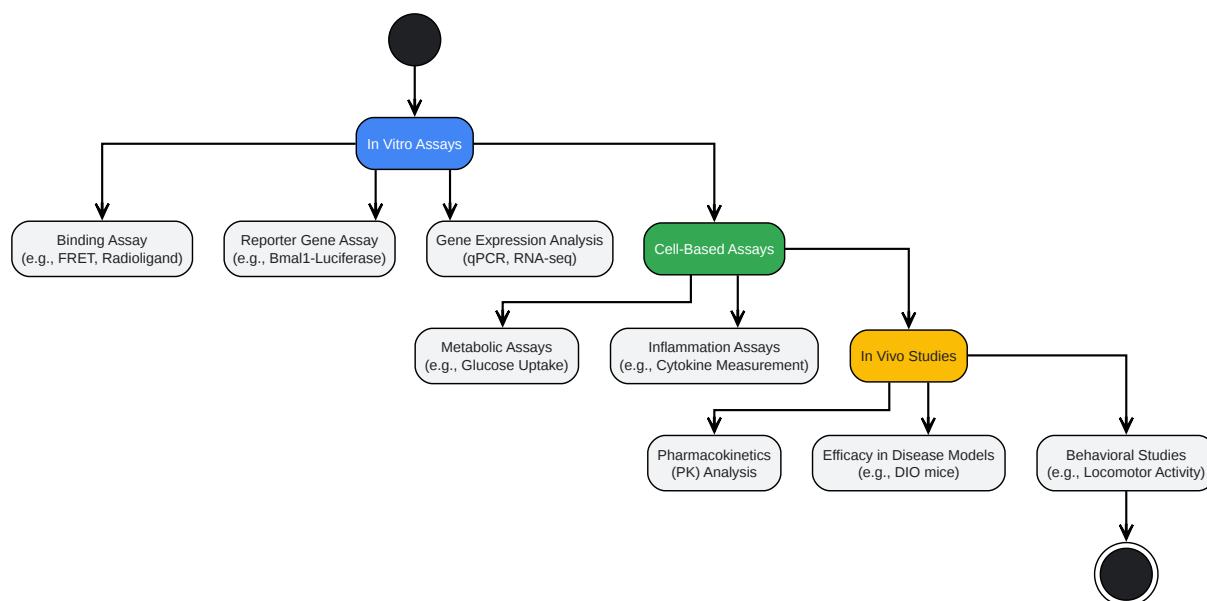


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Caption: REV-ERB agonist mechanism of action.

Experimental Workflow: Assessing REV-ERB Agonist Activity

A typical workflow to characterize a novel REV-ERB agonist involves a series of in vitro and in vivo experiments to determine its potency, efficacy, specificity, and physiological effects.



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Caption: Workflow for characterizing REV-ERB agonists.

Detailed Experimental Protocols

REV-ERB α / β Cotransfection Assay for Potency Determination

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound on REV-ERB-mediated transcriptional repression.

Methodology:

- **Cell Culture:** Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- **Transfection:** Cells are seeded in 96-well plates and co-transfected with the following plasmids using a suitable transfection reagent (e.g., Lipofectamine):
 - A Gal4-responsive luciferase reporter plasmid (e.g., pFR-Luc).
 - A plasmid expressing a fusion protein of the Gal4 DNA-binding domain and the REV-ERB α or REV-ERB β ligand-binding domain (LBD).
 - A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
- **Compound Treatment:** 24 hours post-transfection, the medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., SR9009, STL1267) or vehicle control (DMSO).
- **Luciferase Assay:** After 24 hours of incubation with the compound, cells are lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.
- **Data Analysis:** The firefly luciferase activity is normalized to the Renilla luciferase activity. The normalized data is then plotted against the compound concentration, and the IC₅₀ value is calculated using a nonlinear regression curve fit.

In Vivo Assessment of Metabolic Effects in Diet-Induced Obese (DIO) Mice

Objective: To evaluate the effect of a REV-ERB agonist on body weight, fat mass, and metabolic parameters in a model of obesity.

Methodology:

- **Animal Model:** Male C57BL/6J mice are fed a high-fat diet (e.g., 60% kcal from fat) for a specified period (e.g., 12-16 weeks) to induce obesity.

- **Compound Administration:** DIO mice are randomly assigned to treatment groups and administered the test compound (e.g., SR9009 at 100 mg/kg) or vehicle control via intraperitoneal (i.p.) injection once or twice daily.
- **Body Weight and Composition:** Body weight is monitored regularly. Body composition (fat mass and lean mass) is measured at the beginning and end of the study using techniques like quantitative nuclear magnetic resonance (qNMR).
- **Metabolic Analysis:**
 - **Glucose and Insulin Tolerance Tests (GTT and ITT):** To assess glucose homeostasis.
 - **Plasma Analysis:** Blood samples are collected to measure levels of glucose, insulin, triglycerides, and cholesterol.
- **Gene Expression Analysis:** At the end of the study, tissues such as the liver, skeletal muscle, and white adipose tissue (WAT) are collected for gene expression analysis of key metabolic genes by qPCR.

Conclusion

The pharmacological activation of REV-ERB holds significant promise for the treatment of a range of diseases. While SR9009 has been a valuable tool for elucidating the physiological roles of REV-ERB, the development of next-generation agonists like STL1267, with improved potency, specificity, and pharmacokinetic profiles, represents a significant advancement in the field.^{[5][8][11]} These newer compounds offer researchers more precise tools to probe REV-ERB biology and may pave the way for the development of novel therapeutics for metabolic and inflammatory disorders. Continued research and head-to-head comparative studies will be essential to fully characterize the therapeutic potential of these promising molecules.

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